molecular formula C9H19N B1489262 3,3-Dimethyl-4-(propan-2-yl)pyrrolidine CAS No. 1779929-08-6

3,3-Dimethyl-4-(propan-2-yl)pyrrolidine

Cat. No. B1489262
CAS RN: 1779929-08-6
M. Wt: 141.25 g/mol
InChI Key: ZIRAEMNBXYVCGU-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-4-(propan-2-yl)pyrrolidine” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-4-(propan-2-yl)pyrrolidine” contains a five-membered pyrrolidine ring . This ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be categorized based on the synthetic strategies used . These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .

Future Directions

The future directions in the research of pyrrolidine compounds involve the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these new compounds .

properties

IUPAC Name

3,3-dimethyl-4-propan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(2)8-5-10-6-9(8,3)4/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRAEMNBXYVCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(propan-2-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-4-(propan-2-yl)pyrrolidine
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3,3-Dimethyl-4-(propan-2-yl)pyrrolidine
Reactant of Route 3
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Reactant of Route 4
3,3-Dimethyl-4-(propan-2-yl)pyrrolidine
Reactant of Route 5
3,3-Dimethyl-4-(propan-2-yl)pyrrolidine
Reactant of Route 6
3,3-Dimethyl-4-(propan-2-yl)pyrrolidine

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